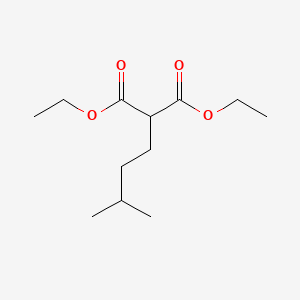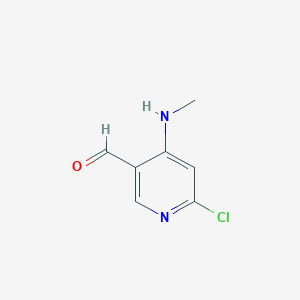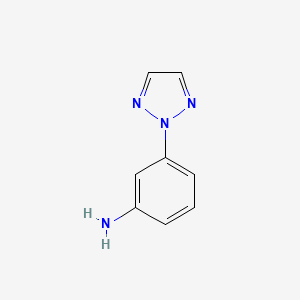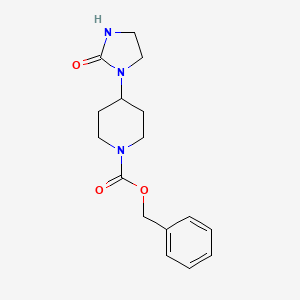
Diethyl isopentylmalonate
Overview
Description
Diethyl isopentylmalonate is a chemical compound with the molecular formula C12H22O4 . It is also known by other synonyms such as DIETHYL ISOAMYLMALONATE and Diethyl 2-isopentylmalonate .
Molecular Structure Analysis
The IUPAC name for Diethyl isopentylmalonate is diethyl 2-(3-methylbutyl)propanedioate . The InChI string is InChI=1S/C12H22O4/c1-5-15-11(13)10(8-7-9(3)4)12(14)16-6-2/h9-10H,5-8H2,1-4H3 . The Canonical SMILES string is CCOC(=O)C(CCC©C)C(=O)OCC .Physical And Chemical Properties Analysis
Diethyl isopentylmalonate has a molecular weight of 230.30 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . It also has a Rotatable Bond Count of 9 . The Exact Mass and Monoisotopic Mass are both 230.15180918 g/mol .Scientific Research Applications
Synthesis of Bio-based Elastomers
Diethyl Isoamylmalonate is utilized in the synthesis of bio-based elastomers, such as poly(diethyl itaconate-co-isoprene) (PDEII). These elastomers are designed for oil-resistance applications and are synthesized through redox-initiated emulsion polymerization . The physical properties of PDEII, including glass transition temperatures and thermostability, are comparable to conventional synthetic elastomers and can be tuned by varying the ratio of diethyl itaconate to isoprene .
Perfumery and Flavoring Agents
The compound is used in the fragrance industry due to its pleasant aroma. It is found naturally in grapes and strawberries and imparts an apple-like odor, making it suitable for use in perfumes. Additionally, it serves as a precursor for synthesizing artificial flavorings .
Pharmaceutical Synthesis
Diethyl Isoamylmalonate is a key ingredient in the synthesis of certain pharmaceuticals. It is involved in the production of barbiturates, which are a class of drugs used for sedation and to treat sleep disorders .
Vitamin Synthesis
This compound plays a role in the synthesis of vitamins, particularly Vitamin B1 (thiamine) and Vitamin B6 (pyridoxine). These vitamins are essential for metabolic processes and neurological function .
Analytical Chemistry
Diethyl Isoamylmalonate is used in analytical chemistry, specifically in High-Performance Liquid Chromatography (HPLC) for the separation of compounds. It is separated on specific HPLC columns, such as Newcrom R1, which is indicative of its utility in analytical methods .
Safety and Hazards
Mechanism of Action
Target of Action
Diethyl Isoamylmalonate, also known as Diethyl 2-isopentylmalonate or Diethyl isopentylmalonate, is primarily used for proteomics research . .
Biochemical Pathways
This compound is used in proteomics research , suggesting it may interact with proteins or influence protein-related pathways.
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Diethyl Isoamylmalonate are not well-studied. Its impact on bioavailability is therefore unclear. The compound is a liquid at room temperature and has a boiling point of 248°C , which may influence its pharmacokinetic properties.
Result of Action
As a biochemical used in proteomics research
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds. It is known that the compound should be stored at room temperature , suggesting that temperature could be an important environmental factor for its stability.
properties
IUPAC Name |
diethyl 2-(3-methylbutyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-5-15-11(13)10(8-7-9(3)4)12(14)16-6-2/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJCIHOJXMCSIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202281 | |
| Record name | Diethyl isopentylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl isopentylmalonate | |
CAS RN |
5398-08-3 | |
| Record name | Propanedioic acid, 2-(3-methylbutyl)-, 1,3-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5398-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl isopentylmalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005398083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5398-08-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4569 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl isopentylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl isopentylmalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.022 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diethyl isopentylmalonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT8QT93GZ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1359726.png)





